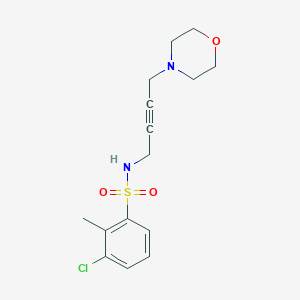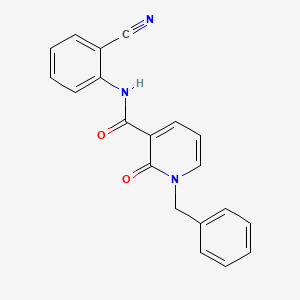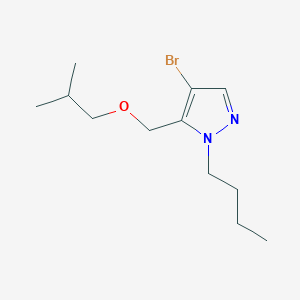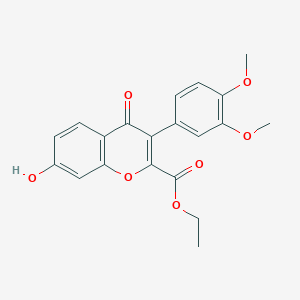
Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-oxochromene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s role or use in industry or research would also be mentioned.
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It would include the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It would include the conditions of the reaction, the mechanism, the products formed, and the yield.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, density, refractive index, and spectral data (IR, UV-Vis, NMR, MS).科学的研究の応用
Synthesis and Chemical Properties
- The synthesis of related compounds often involves complex reactions aiming at creating conformationally restricted analogues or derivatives with specific chemical properties. For instance, research into bridged 3-benzazepine derivatives has shown that starting materials like ethyl 3,4-dimethoxyphenyl(phenyl)acetate can lead to the synthesis of compounds with potential as dopamine analogues through a series of chemical transformations (Gentles et al., 1991).
Antimicrobial Activity
- Some derivatives have been synthesized for antimicrobial evaluation, demonstrating the potential of such compounds in contributing to the development of new antimicrobial agents. A study on the synthesis, characterisation, and docking studies of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates showcases this potential (Spoorthy et al., 2021).
Pharmacological Properties
- The metabolites of certain ethyl 4-(3,4-dimethoxyphenyl)-derivatives have been prepared to study their structures and pharmacological properties, highlighting the relevance of these compounds in the development of disease-modifying antirheumatic drugs (DMARDs) (Baba et al., 1998).
Structural Analysis
- Structural analysis of polymorphs of related compounds through X-ray crystallography provides insights into their molecular geometries and potential applications in various fields, including materials science and pharmacology (Ramazani et al., 2019).
Antioxidative Properties
- The antioxidative potential of certain chromones has been studied, with findings indicating strong radical scavenging activity. This property is crucial for developing compounds with potential benefits in oxidative stress-related conditions (Li et al., 2020).
Catalytic Applications
- Ethyl 3-(3,4-dimethoxyphenyl)-derivatives have been used in studies exploring novel catalytic processes, such as the environmentally friendly electropolymerization of water-insoluble monomers. These findings are significant for advancing sustainable chemical processes (Asami et al., 2006).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, reactivity, and environmental impact. It would include information on safe handling and storage, personal protective equipment to use, and procedures for spills or leaks.
将来の方向性
This would involve discussing potential future research directions or applications for the compound. It could include new reactions, uses in industry or medicine, or environmental implications.
Please consult with a qualified professional or refer to specific resources for detailed information.
特性
IUPAC Name |
ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-4-26-20(23)19-17(11-5-8-14(24-2)16(9-11)25-3)18(22)13-7-6-12(21)10-15(13)27-19/h5-10,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTWEDFJWKGVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-oxochromene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-3-(4-bromophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2998562.png)
![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B2998563.png)
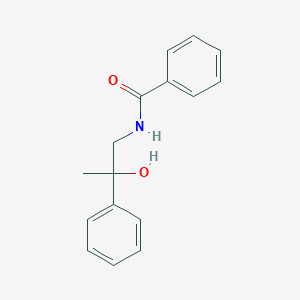
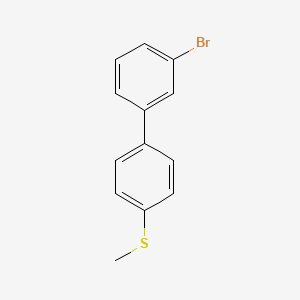
![6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2998568.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide](/img/structure/B2998569.png)
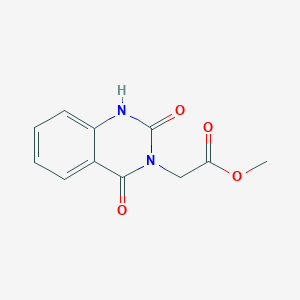
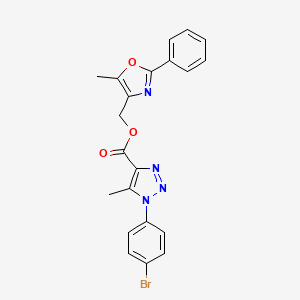
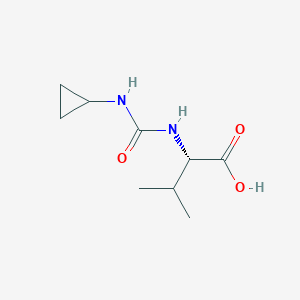
![(E)-N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2998576.png)
![4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2998580.png)
